molecular formula C9H13N5O2 B592722 4-Hydroxymoxonidine CAS No. 352457-34-2

4-Hydroxymoxonidine

Cat. No.: B592722
CAS No.: 352457-34-2
M. Wt: 223.236
InChI Key: MFFANMLJBOSKIX-UHFFFAOYSA-N
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Description

4-Hydroxymoxonidine is a derivative of Moxonidine . It has a molecular formula of C9H13N5O2 and a molecular weight of 223.23 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C9H13N5O2 and it has a molecular weight of 223.23 .

Scientific Research Applications

  • Plant Defense : 4-Hydroxy-1,4-benzoxazin-3-ones, a type of hydroxamic acid including 4-Hydroxymoxonidine, are extensively studied for their role in defending cereals against insects, fungi, bacteria, and herbicides, and in allelopathic effects of crops (Niemeyer, 1988).

  • Cancer Therapy : Research on 4-Hydroxycoumarin shows its potential as an adjuvant therapy for melanoma, due to its ability to disrupt the actin cytoskeleton in melanoma cells, affecting cell adhesion and motility without harming non-malignant cells (Velasco-Velázquez et al., 2003).

  • Lipid Peroxidation Studies : 4-Hydroxynonenal, a product of lipid peroxidation, is a significant focus in research for its role as a bioactive marker in various pathophysiological processes. Its presence is associated with oxidative stress and potentially several diseases, including Alzheimer's disease (Žarković, 2003).

  • Research on 4-Hydroxyphenylretinamide (4-HPR) : 4-HPR, a synthetic retinoid, is investigated for its anti-cancer effects, particularly in the context of head and neck cancer. It has been shown to activate PPAR γ, which may contribute to its anti-cancer properties (Harris et al., 2003).

  • Hydroxychloroquine Research : Though not directly related to this compound, research on hydroxychloroquine, particularly in the context of COVID-19, sheds light on the repurposing of drugs for emerging health crises (Gupta & Malviya, 2020).

Safety and Hazards

4-Hydroxymoxonidine is for laboratory use only and not for use in humans or animals . It is harmful if swallowed, inhaled, or in contact with skin . It can cause skin irritation and serious eye irritation .

Mechanism of Action

Target of Action

4-Hydroxymoxonidine, a derivative of Moxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The I1 receptor plays a crucial role in the regulation of blood pressure .

Mode of Action

This compound acts as a selective agonist at the imidazoline I1 receptor . By binding to this receptor, it suppresses the activity of the sympathetic nervous system, leading to a reduction in blood pressure . Compared to other central-acting antihypertensives, this compound binds with much greater affinity to the imidazoline I1 receptor .

Biochemical Pathways

It’s known that the activation of the i1 receptor leads to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure . Additionally, this compound may also promote sodium excretion, improve insulin resistance and glucose tolerance, and protect against hypertensive target organ damage .

Pharmacokinetics

Moxonidine has a bioavailability of 88%, with a peak plasma concentration reached within 1 hour . It is metabolized in the liver, with 10-20% undergoing metabolism . The major metabolites include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life is approximately 2.2-2.8 hours .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . This is achieved through the suppression of the sympathetic nervous system activity. Additionally, it may also have beneficial effects on insulin resistance syndrome, independent of its blood pressure-lowering effect .

Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFANMLJBOSKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140221
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352457-34-2
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352457-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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